

Diphenyl(trimethylsilyl)phosphine solubility in organic solvents

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An In-Depth Technical Guide Solubility and Handling of **Diphenyl(trimethylsilyl)phosphine** in Organic Solvents

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Abstract: **Diphenyl(trimethylsilyl)phosphine** ((C₆H₅)₂PSi(CH₃)₃) is a versatile and highly valuable phosphanide equivalent in modern synthetic chemistry. Its utility, however, is matched by its reactivity, particularly its sensitivity to air and moisture, which dictates stringent handling requirements and careful solvent selection. This technical guide provides a comprehensive overview of the solubility characteristics of **diphenyl(trimethylsilyl)phosphine**. We move beyond simple data reporting to explain the underlying chemical principles governing its solubility, present a qualitative guide to its compatibility with common organic solvents, and provide a detailed, field-tested protocol for the experimental determination of its solubility under inert conditions. This document is intended for researchers, chemists, and process development professionals who utilize air-sensitive reagents and require a robust framework for solvent selection and experimental design.

Introduction to Diphenyl(trimethylsilyl)phosphine

Diphenyl(trimethylsilyl)phosphine, hereafter referred to as DPTSiP, is a non-pyrophoric, liquid organophosphorus reagent that serves as a convenient synthetic equivalent for the diphenylphosphide anion (PPh₂⁻).^[1] Its physical properties are summarized in Table 1. The presence of the labile trimethylsilyl (TMS) group allows for the clean and efficient transfer of the diphenylphosphino moiety to various electrophilic substrates. This reactivity profile has

established DPTSiP as a key reagent in numerous applications, including its use as a ligand precursor in the synthesis of catalysts for cross-coupling reactions such as Suzuki-Miyaura, Heck, and Stille couplings.[1][2]

Table 1: Physical Properties of **Diphenyl(trimethylsilyl)phosphine**

Property	Value	Reference(s)
Chemical Formula	$(\text{C}_6\text{H}_5)_2\text{PSi}(\text{CH}_3)_3$	[1][3]
Molecular Weight	258.37 g/mol	[1][3]
Appearance	Colorless to light-yellow liquid	[1]
Density	1.009 g/mL at 25 °C	[1]
Boiling Point	119-120 °C @ 0.2 mmHg	[1]
Refractive Index	n _{20/D} 1.603	[1]
Flash Point	10 °C (50 °F) - closed cup	[1]
CAS Number	17154-34-6	[1][3]

A critical feature of DPTSiP is the polarity and reactivity of the phosphorus-silicon bond. This bond is highly susceptible to cleavage by protic agents, including atmospheric moisture and alcohols. Consequently, DPTSiP is classified as a highly air- and moisture-sensitive reagent that must be handled exclusively under an inert atmosphere (e.g., nitrogen or argon) using specialized techniques.[4][5][6]

Fundamental Principles of Solubility

The solubility of a solute in a solvent is governed by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The adage "like dissolves like" is a reliable guiding principle, suggesting that nonpolar solutes dissolve best in nonpolar solvents, and polar solutes in polar solvents.

DPTSiP is an archetypally nonpolar molecule. Its structure is dominated by two phenyl rings and a trimethylsilyl group, all of which are hydrophobic and engage primarily in weak van der Waals forces. This molecular structure dictates its solubility profile:

- **High Solubility in Nonpolar, Aprotic Solvents:** DPTSiP is expected to be highly miscible with aprotic, nonpolar or weakly polar solvents. Aromatic hydrocarbons (e.g., toluene), aliphatic hydrocarbons (e.g., hexanes, pentane), and ethers (e.g., diethyl ether, tetrahydrofuran) are excellent solvents. The solute-solvent interactions in these systems are energetically favorable and comparable to the solvent-solvent interactions, leading to ready dissolution.
- **Incompatibility with Protic Solvents:** Protic solvents, such as water, alcohols (methanol, ethanol), and carboxylic acids, are fundamentally incompatible with DPTSiP.^[7] The lone pair on the oxygen of a protic solvent can coordinate to the silicon atom, and the acidic proton readily cleaves the P-Si bond, leading to the irreversible formation of diphenylphosphine and a silylated solvent molecule. This is not a dissolution process but a chemical reaction. Therefore, protic solvents must be rigorously excluded from any system involving DPTSiP.

Qualitative Solubility and Solvent Compatibility Guide

Direct quantitative solubility data for DPTSiP is not widely published due to its specialized nature and reactivity. However, based on its chemical structure, common use in synthesis, and fundamental principles, a reliable qualitative guide can be constructed. Table 2 provides a summary of recommended, acceptable, and incompatible solvents.

Table 2: Qualitative Solubility and Compatibility of DPTSiP in Common Organic Solvents

Solvent Class	Examples	Polarity	Assessment	Rationale & Comments
Aromatic Hydrocarbons	Toluene, Benzene, Xylenes	Nonpolar	Highly Soluble & Compatible	Excellent choice for reactions and storage. Non-reactive and provides good solvating power for the phenyl groups.
Aliphatic Hydrocarbons	Hexanes, Pentane, Heptane	Nonpolar	Highly Soluble & Compatible	Excellent choice for reactions and storage, particularly when lower polarity is desired. Non-reactive.
Ethers	Tetrahydrofuran (THF), Diethyl Ether, 1,4-Dioxane	Weakly Polar, Aprotic	Highly Soluble & Compatible	Very common and effective solvents for reactions involving DPTSiP. Must be anhydrous.
Chlorinated Solvents	Dichloromethane (DCM), Chloroform	Polar, Aprotic	Soluble, Use with Caution	DPTSiP is likely soluble, but these solvents are more reactive and acidic than hydrocarbons or ethers. Evaluate compatibility for specific applications.

				Must be anhydrous and free of HCl.
Polar Aprotic Solvents	Acetonitrile (MeCN), Dimethylformamide (DMF)	Polar, Aprotic	Likely Soluble, Not Recommended	While likely soluble, these solvents are highly polar and may contain water. They offer no advantage over standard nonpolar solvents and may complicate reactions.
Polar Protic Solvents	Water, Methanol, Ethanol, Isopropanol	Polar, Protic	INCOMPATIBLE (REACTIVE)	Reacts violently to cleave the P-Si bond. DO NOT USE. ^{[7][8]}

Experimental Protocol: Gravimetric Determination of Solubility

Determining the precise solubility of DPTSiP requires adherence to strict air-sensitive techniques.^{[9][10]} The following protocol outlines a reliable gravimetric method using standard Schlenk line equipment.

Safety Precautions

- All operations must be performed in a well-ventilated fume hood.
- DPTSiP is a flammable liquid.^[1] Keep away from ignition sources.
- Wear appropriate personal protective equipment (PPE), including safety glasses, a flame-retardant lab coat, and gloves.

- All glassware must be oven- or flame-dried immediately before use to remove adsorbed moisture.^[4]

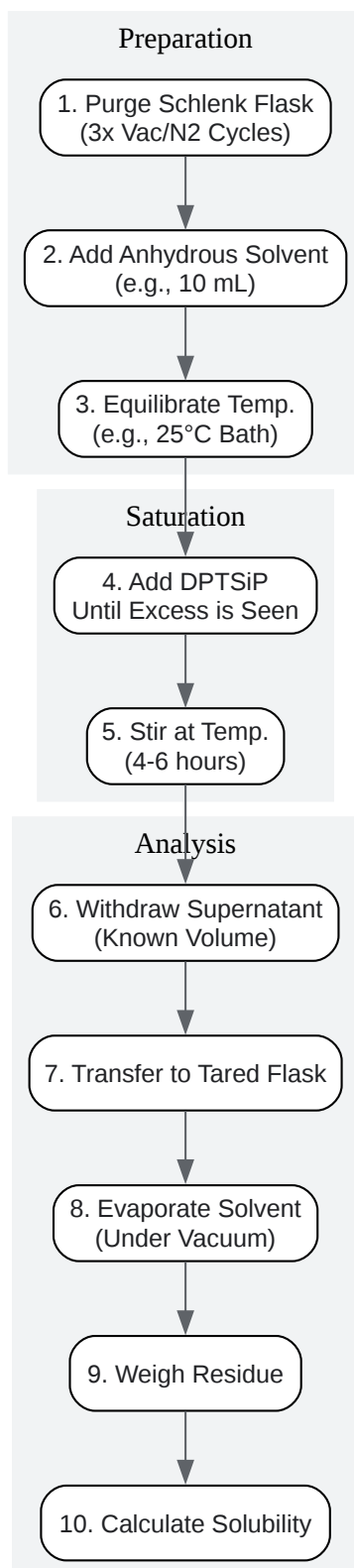
Materials and Reagents

- **Diphenyl(trimethylsilyl)phosphine** (DPTSiP)
- Anhydrous solvent of interest (e.g., toluene, THF), passed through a solvent purification system or stored over molecular sieves.
- Schlenk flask (50 mL) with a magnetic stir bar.
- Gas-tight syringes (1 mL, 5 mL, 10 mL).
- Long needles (18-22 gauge).
- Rubber septa.
- Schlenk line with a dual vacuum/inert gas manifold.
- Constant temperature bath.
- Analytical balance.
- Second tared, oven-dried Schlenk flask for filtrate.

Step-by-Step Methodology

- **System Preparation:** Assemble the Schlenk flask with the stir bar, fit it with a rubber septum, and connect it to the Schlenk line. Purge the flask by evacuating under high vacuum for 5-10 minutes and refilling with dry nitrogen or argon. Repeat this cycle 3-5 times.
- **Solvent Addition:** Using a gas-tight syringe, transfer a precise volume (e.g., 10.0 mL) of the anhydrous solvent into the purged Schlenk flask under a positive pressure of inert gas.
- **Equilibration:** Place the flask in a constant temperature bath (e.g., 25.0 °C) and allow it to equilibrate for at least 30 minutes with gentle stirring.

- **Saturating the Solution:** Slowly add small aliquots of DPTSiP to the stirring solvent via a gas-tight syringe. Continue adding DPTSiP until a small amount of a persistent, undissolved second liquid phase (excess DPTSiP) is observed.
- **Reaching Equilibrium:** Allow the sealed flask to stir at the constant temperature for several hours (e.g., 4-6 hours) to ensure the solution is fully saturated and equilibrium is reached.
- **Sample Withdrawal:** Stop the stirring and allow the excess DPTSiP to settle. Using a clean, dry, gas-tight syringe equipped with a filter needle (or a needle with a small plug of glass wool), carefully withdraw a known volume (e.g., 5.0 mL) of the clear, saturated supernatant.
- **Gravimetric Analysis:** Immediately transfer the withdrawn aliquot into the second, pre-weighed (tared) Schlenk flask that has been purged with inert gas. Weigh the flask containing the aliquot to determine the mass of the solution.
- **Solvent Evaporation:** Connect the flask to the Schlenk line and carefully remove the solvent under vacuum, potentially with gentle heating, to leave only the non-volatile DPTSiP residue.
- **Final Weighing:** Once the residue is completely dry (constant weight), weigh the flask again. The difference between this mass and the initial tare mass is the mass of DPTSiP that was dissolved in the aliquot.
- **Calculation:** Calculate the solubility using the formula: $\text{Solubility (g / 100 mL)} = (\text{Mass of DPTSiP residue} / \text{Volume of aliquot withdrawn}) * 100$

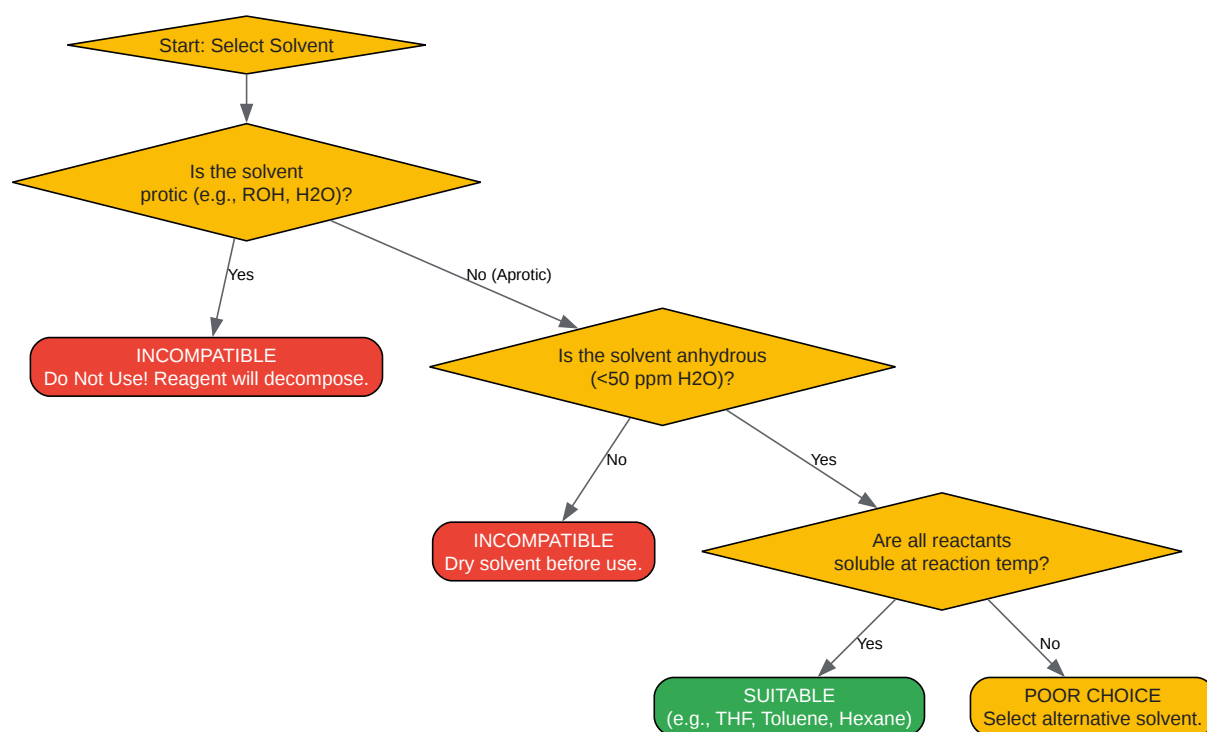


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Figure 1: Workflow for the experimental determination of DPTSiP solubility.

Solvent Selection Logic for Synthesis

Choosing the correct solvent is paramount for reaction success and safety. The primary directive is the absolute exclusion of protic or wet solvents. The optimal solvent will completely dissolve both DPTSiP and other reaction components at the desired reaction temperature.



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Figure 2: Decision diagram for selecting a compatible solvent for DPTSiP.

Conclusion

Diphenyl(trimethylsilyl)phosphine is a powerful synthetic tool whose effective use hinges on a clear understanding of its solubility and reactivity. It is highly soluble in common anhydrous, nonpolar aprotic solvents such as hydrocarbons and ethers, which should be the default choice for any application. Conversely, it is reactive and incompatible with all protic solvents. By adhering to the principles and protocols outlined in this guide, researchers can ensure the safe handling, proper storage, and successful application of this versatile reagent, thereby maintaining its integrity and achieving reliable, reproducible synthetic outcomes.

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